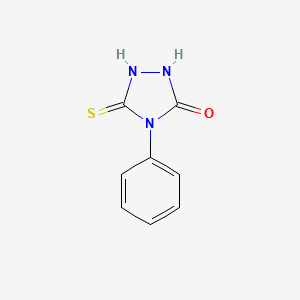

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOXPTJDYMBTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371473 | |

| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-12-3 | |

| Record name | 27106-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MERCAPTO-4-PHENYL-4H-(1,2,4)TRIAZOL-3-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1] The functional versatility of these heterocycles is deeply rooted in their physicochemical properties, which are in turn dictated by the nature and arrangement of substituent groups on the triazole ring. This guide focuses on a particularly intriguing derivative: 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. The presence of a mercapto (-SH) group at position 5, a hydroxyl (-OH) group at position 3, and a phenyl ring at position 4 imparts a unique combination of acidic and lipophilic characteristics, making it a compound of significant interest for drug discovery and materials science.

This technical guide provides a comprehensive exploration of the synthesis, structural characterization, and fundamental physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental methodologies, offering field-proven protocols for the determination of key parameters. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and utilization of this promising heterocyclic compound.

Synthesis of this compound

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry, typically involving the cyclization of substituted thiosemicarbazides or thiocarbohydrazides.[2][3] For the target compound, a plausible and efficient synthetic route commences with the reaction of a phenyl isothiocyanate with a carbohydrazide, followed by an alkali-mediated intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process. The first step involves the formation of a substituted thiosemicarbazide intermediate by reacting phenyl isothiocyanate with a suitable carbohydrazide. The subsequent and crucial step is the base-catalyzed cyclization of this intermediate, which leads to the formation of the 1,2,4-triazole ring.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for analogous compounds.[4][5]

Step 1: Synthesis of 1-(alkoxycarbonyl)-4-phenylthiosemicarbazide

-

To a solution of an appropriate alkoxycarbonylhydrazide (1.0 eq) in ethanol, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Cyclization to this compound

-

Dissolve the 1-(alkoxycarbonyl)-4-phenylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated product, this compound, is filtered, washed thoroughly with water to remove any inorganic impurities, and dried.

-

Recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture will yield the purified compound.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Structural Elucidation and Spectroscopic Characterization

A critical aspect of the physicochemical characterization of this compound is the understanding of its tautomeric forms. The presence of both a mercapto and a hydroxyl group on the triazole ring allows for complex tautomeric equilibria.

Tautomerism

This compound can exist in several tautomeric forms, primarily the thiol/thione and the lactam/lactim forms.[3][4] The equilibrium between these forms is influenced by the solvent, temperature, and pH. In the solid state, the thione-lactam form is often predominant, while in solution, a dynamic equilibrium exists.[3]

Caption: Tautomeric equilibria of this compound.

Spectroscopic Data Interpretation

The structural identity of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations | Interpretation |

| FT-IR (KBr, cm⁻¹) | Broad band ~3400-3200 (O-H), ~3100-3000 (N-H), ~2600-2550 (S-H, often weak), ~1650 (C=O, lactam), ~1600 (C=N), ~1250 (C=S, thione) | Confirms the presence of key functional groups and provides insights into the predominant tautomeric form in the solid state.[6][7] |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (s, 1H, SH/NH), ~11.0-12.0 (s, 1H, OH/NH), ~7.3-7.6 (m, 5H, Ar-H) | The chemical shifts of the labile protons (SH, OH, NH) are highly dependent on the solvent and concentration, and can provide evidence for the tautomeric equilibrium.[3][8] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~160-170 (C=O/C=S), ~145-155 (Triazole C3/C5), ~125-135 (Aromatic carbons) | The chemical shifts of the triazole ring carbons are indicative of the electronic environment and can help distinguish between tautomers.[3][4] |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₇N₃OS. | Confirms the molecular formula. Fragmentation patterns can provide further structural information. |

Core Physicochemical Properties: Experimental Determination and Theoretical Insights

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. The following section outlines the importance and experimental determination of these key parameters for this compound.

Melting Point

-

Importance: The melting point is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice of a compound.

-

Experimental Protocol: Capillary Method

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

Solubility

-

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Solubility in organic solvents is important for purification, formulation, and various in vitro assays.

-

Experimental Protocol: Shake-Flask Method

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.

-

The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Caption: Workflow for equilibrium solubility determination.

Acidity and Basicity (pKa)

-

Importance: The pKa value(s) define the ionization state of the molecule at a given pH. This influences its solubility, lipophilicity, and ability to interact with biological targets. The presence of acidic (thiol, hydroxyl, triazole N-H) and potentially basic (triazole nitrogens) groups suggests that this molecule will have multiple pKa values.

-

Experimental Protocol: Potentiometric Titration

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa values are determined from the inflection points of the resulting titration curve.

-

Lipophilicity (LogP)

-

Importance: The partition coefficient (LogP) between an aqueous and a lipid phase is a key indicator of a molecule's ability to cross biological membranes.

-

Experimental Protocol: Shake-Flask Method

-

A solution of the compound at a known concentration is prepared in one of the phases (e.g., n-octanol).

-

An equal volume of the second, immiscible phase (e.g., water or buffer) is added.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and organic phases is determined.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Thermal Stability

-

Importance: Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation processes.

-

Experimental Protocols:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This can reveal decomposition temperatures and the presence of solvates.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. This can be used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.

-

Crystallographic Information

Summary and Future Perspectives

This compound is a heterocyclic compound with a rich physicochemical profile stemming from its unique combination of functional groups. Its synthesis is achievable through established synthetic routes, and its structure can be confidently elucidated using a suite of spectroscopic techniques. A critical feature of this molecule is its potential for complex tautomeric equilibria, which will significantly influence its behavior in different environments.

This guide has provided a framework for understanding and determining the key physicochemical properties of this compound. The detailed experimental protocols serve as a practical resource for researchers to generate reliable and reproducible data. Future investigations should focus on the experimental determination of the properties outlined herein, as well as exploring the biological activities of this compound. Its structural features suggest potential as an enzyme inhibitor, a metal chelator, or a precursor for further chemical modifications, making it a fertile ground for future research in medicinal and materials chemistry.

References

-

Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

DergiPark. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Retrieved from [Link]

-

European Journal of Chemistry. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. Retrieved from [Link]

-

Central Asian Journal of Theoretical and Applied Science. (n.d.). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Retrieved from [Link]

Sources

- 1. crescentchemical.com [crescentchemical.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol: An In-depth Technical Guide using FTIR and NMR

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The subject of this guide, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, is a multifunctional heterocyclic compound with significant potential for further chemical modification and drug development. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and provide an in-depth analysis of the expected spectral data.

Molecular Structure and Tautomerism

Before delving into the spectroscopic analysis, it is crucial to consider the potential tautomeric forms of this compound. The presence of labile protons on the hydroxyl and thiol groups, as well as the triazole ring nitrogens, allows for the existence of several tautomers. The thione-thiol and lactam-lactim tautomerism are particularly relevant and will influence the observed spectroscopic features. The predominant tautomeric form in a given state (solid or in solution) will dictate the nature of the FTIR and NMR spectra.

Caption: Potential tautomeric equilibria of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[3] By measuring the absorption of infrared radiation, we can probe the vibrational modes of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

-

Data Processing: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands.

Caption: A streamlined workflow for ATR-FTIR analysis.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional groups. The precise positions of these bands can provide insights into the predominant tautomeric form.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance and Commentary |

| O-H (Alcohol) | 3400-3200 (broad) | Stretching | The presence of a broad band in this region would be indicative of the hydroxyl group in the lactim tautomer and intermolecular hydrogen bonding. |

| N-H (Triazole) | 3300-3100 (medium) | Stretching | A band in this region would suggest the presence of N-H bonds within the triazole ring. |

| C-H (Aromatic) | 3100-3000 (sharp, medium) | Stretching | These absorptions are characteristic of the C-H bonds on the phenyl ring. |

| S-H (Thiol) | 2600-2550 (weak, sharp) | Stretching | A weak but sharp peak in this region would be a strong indicator of the thiol tautomer.[4] Its absence would suggest the predominance of the thione form. |

| C=O (Amide/Lactam) | 1720-1680 (strong) | Stretching | A strong absorption here would point towards the presence of a carbonyl group, characteristic of the lactam tautomer.[5] |

| C=N (Triazole) | 1640-1580 (medium) | Stretching | This band arises from the stretching vibrations of the C=N bonds within the triazole ring.[4] |

| C=C (Aromatic) | 1600-1450 (multiple, medium) | Stretching | These absorptions are characteristic of the phenyl ring. |

| C-S | 700-600 (weak) | Stretching | The presence of a C-S bond would be indicated by a weak absorption in the fingerprint region. |

Expert Insight: The most informative region of the spectrum for determining the tautomeric state will be the 3400-2500 cm⁻¹ and 1750-1550 cm⁻¹ regions. The relative intensities and presence or absence of the O-H, S-H, and C=O stretching bands will be key differentiators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can gain information about the chemical environment of each atom. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for triazole derivatives due to its ability to dissolve a wide range of compounds and to reveal exchangeable protons.[6]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Solvent Reference: Use the residual solvent peak as an internal reference for chemical shifts (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra.

Caption: Standard workflow for acquiring and processing NMR spectra.

Interpretation of the NMR Spectra

¹H NMR Spectrum:

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Commentary |

| S-H (Thiol) | 13.0 - 14.0 | Singlet (broad) | 1H | A downfield, broad singlet would be a strong indication of the thiol proton, often exchangeable with D₂O.[8] |

| O-H (Alcohol) | 10.0 - 12.0 | Singlet (broad) | 1H | A broad singlet in this region would correspond to the hydroxyl proton of the lactim tautomer, also exchangeable with D₂O. |

| N-H (Triazole) | 9.0 - 11.0 | Singlet (broad) | 1H | A broad, exchangeable proton signal could also arise from an N-H in the triazole ring. |

| Aromatic Protons (Phenyl) | 7.2 - 7.8 | Multiplet | 5H | The protons on the phenyl ring will appear as a complex multiplet in this region. |

Expert Insight: The use of D₂O exchange experiments is crucial for definitively assigning the S-H, O-H, and N-H protons. Upon addition of a drop of D₂O to the NMR sample, the signals corresponding to these exchangeable protons will disappear from the spectrum.

¹³C NMR Spectrum:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Commentary |

| C=S (Thione) | 180 - 200 | The presence of a signal in this downfield region would be strong evidence for the thione tautomer. |

| C=O (Lactam) | 160 - 180 | A signal in this region would be characteristic of the carbonyl carbon in the lactam tautomer.[1] |

| C-OH (Lactim) | 150 - 165 | The carbon attached to the hydroxyl group in the lactim form would appear in this range. |

| C-SH (Thiol) | 145 - 160 | The carbon bearing the thiol group would be expected in this region. |

| Triazole Carbons | 140 - 155 | The two carbon atoms within the triazole ring will resonate in this range.[1] |

| Aromatic Carbons (Phenyl) | 120 - 140 | The six carbons of the phenyl ring will give rise to multiple signals in this region. |

Trustworthiness of Protocols: The described FTIR and NMR protocols are standard, well-established methods in chemical analysis. Their self-validating nature comes from the consistency of the data obtained. For instance, the presence of a strong C=O stretch in the FTIR should correlate with the observation of a carbonyl carbon in the ¹³C NMR spectrum.

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR provides a powerful means of structural elucidation. By carefully analyzing the positions and characteristics of the absorption bands in the FTIR spectrum and the chemical shifts and multiplicities in the NMR spectra, one can not only confirm the overall molecular structure but also gain valuable insights into its predominant tautomeric form in a given state. This detailed structural information is a critical prerequisite for the rational design of novel derivatives and for understanding the structure-activity relationships of this important class of heterocyclic compounds.

References

-

Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Retrieved from [Link]

-

Collier, S. J., et al. (2014). ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

OpenStax. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Özdemir, A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-BIS-(5-MERCAPTO-4-PHENYL-1,2,4-TRIAZOL-3-YL)-BENZENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ripublication.com [ripublication.com]

- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

"tautomeric forms of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol"

An In-depth Technical Guide to the Tautomeric Forms of 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide range of therapeutic agents due to its unique chemical properties and diverse biological activities.[1][2] The functionality of these molecules is profoundly influenced by the subtle yet critical phenomenon of tautomerism—the dynamic equilibrium between structural isomers. For derivatives such as this compound, this equilibrium is particularly complex, involving simultaneous thione-thiol and keto-enol prototropic shifts. The predominant tautomeric form dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its overall electronic profile, which in turn governs its interaction with biological targets and its pharmacokinetic properties.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the tautomeric landscape of this triazole derivative. We will explore the synthesis of the core structure, delineate the key experimental and computational methodologies for characterizing the tautomeric equilibrium, and discuss the profound implications of these structural dynamics in the context of rational drug design.

The Tautomeric Landscape: Structural Possibilities

The structure of this compound presents a fascinating case of multiple, competing tautomeric equilibria. The migration of protons can occur between nitrogen, oxygen, and sulfur heteroatoms, leading to four principal forms. Understanding this landscape is the first step in predicting and confirming the molecule's behavior in different environments.

The primary equilibria at play are:

-

Thione-Thiol Tautomerism: At the C5 position, the proton can reside on the N1 nitrogen, forming a C=S double bond (the thione form), or on the exocyclic sulfur atom, resulting in a C-SH single bond (the thiol form). Computational studies on similar 1,2,4-triazole-3-thiones consistently indicate that the thione form is the most stable tautomer in the gas phase.[4][5]

-

Amide-Iminic (Keto-Enol) Tautomerism: At the C3 position, a similar equilibrium exists. The proton can be located on the N4 nitrogen, creating a C=O double bond (the amide or "keto" form), or it can migrate to the exocyclic oxygen to form an O-H group (the imidic or "enol" form). For related 1,2,4-triazol-3-ones, the keto tautomer is generally predicted to be the most stable form in both the gas phase and in solution.[6]

These competing equilibria result in four major potential tautomers, as illustrated below. The relative population of each form is dictated by its thermodynamic stability, which is influenced by factors such as intramolecular hydrogen bonding, solvent polarity, and the electronic nature of the substituents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub: are you are robot? [sci-hub.box]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1][2][3] The specific arrangement of substituent groups on this heterocyclic core dictates the molecule's physicochemical properties and, consequently, its biological activity. This in-depth technical guide focuses on the multifaceted approach to elucidating the crystal structure of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, a molecule of significant interest due to the pharmacological potential associated with its constituent functional groups.[1][4] Given the absence of publicly available experimental crystal structure data for this specific compound, this guide presents a comprehensive framework combining established synthetic routes for analogous compounds with a robust, first-principles computational methodology for crystal structure prediction. This dual approach provides researchers, scientists, and drug development professionals with a validated pathway for both the synthesis and the detailed solid-state characterization of this and similar triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Moiety in Drug Discovery

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of intermolecular interactions.[1][2] The incorporation of mercapto and hydroxyl functionalities, as seen in this compound, introduces key hydrogen bonding donors and acceptors, as well as potential sites for coordination with metallic cofactors in biological targets.[3] Derivatives of mercapto-substituted 1,2,4-triazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4]

A definitive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount for rational drug design. It provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, all of which influence critical pharmaceutical properties such as solubility, stability, and bioavailability. While single-crystal X-ray diffraction remains the gold standard for solid-state structural elucidation, its application is contingent on the successful growth of high-quality single crystals.[5][6] In instances where experimental data is elusive, computational crystal structure prediction (CSP) has emerged as a powerful and increasingly reliable alternative.[7][8]

This guide, therefore, is structured to provide a holistic approach. It begins by outlining a validated synthetic protocol for a closely related analogue, providing a reliable pathway to obtain the target compound. Subsequently, it details a comprehensive computational workflow for the de novo prediction of the crystal structure of this compound, from molecular geometry optimization to the prediction and analysis of the crystal lattice.

Synthesis and Crystallization of 4,5-Disubstituted-1,2,4-triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[9][10][11] This approach offers a versatile and efficient route to a wide range of triazole derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually approached based on established methodologies for analogous compounds. A plausible synthetic route is outlined below, starting from a suitable acid hydrazide and phenyl isothiocyanate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses)

Step 1: Synthesis of 1-(Hydroxyacetyl)-4-phenylthiosemicarbazide

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve hydroxyacetic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.

-

To this solution, add phenyl isothiocyanate (0.1 mol) dropwise with constant stirring.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

-

Suspend the 1-(hydroxyacetyl)-4-phenylthiosemicarbazide (0.05 mol) in 100 mL of 2N aqueous sodium hydroxide solution in a round-bottom flask fitted with a reflux condenser.

-

Reflux the mixture for 6-8 hours.

-

After cooling the reaction mixture to room temperature, pour it into 200 mL of ice-cold water.

-

Acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step.[6][12] For triazole derivatives, several techniques can be employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container that has a small amount of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Computational Crystal Structure Prediction

In the absence of experimental single-crystal X-ray data, computational methods provide a powerful avenue for elucidating the three-dimensional structure.[7][8] The workflow for crystal structure prediction (CSP) involves several key stages, from determining the most stable molecular conformation to predicting the most likely crystal packing arrangements.

Tautomerism Considerations

A critical initial step is to determine the most stable tautomeric form of this compound. The presence of both mercapto (-SH) and hydroxyl (-OH) groups allows for several potential tautomers, including the thione-keto, thiol-keto, mercapto-enol, and zwitterionic forms. Theoretical studies on similar systems have shown that the thione form is often more stable for mercapto-triazoles.[13][14][15] Density Functional Theory (DFT) calculations should be performed to determine the relative energies of all plausible tautomers in the gas phase and in a simulated solvent environment to identify the most stable conformer for subsequent crystal structure prediction.

Computational Workflow

Caption: Computational workflow for crystal structure prediction.

Detailed Computational Protocol

1. Molecular Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.[16][17]

-

Method: Density Functional Theory (DFT) is a robust method for this purpose. The B3LYP functional with a 6-311G(d,p) basis set is a common and reliable choice for organic molecules.[16][18]

-

Procedure:

-

Generate the 3D coordinates for the most stable tautomer.

-

Perform a full geometry optimization without any constraints.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

2. Crystal Structure Prediction:

-

Software: Several academic and commercial software packages are available for CSP, such as USPEX, AIRSS, and CrystalPredictor.[7][19]

-

Methodology: These programs typically employ global search algorithms (e.g., evolutionary algorithms, random structure searching) to explore the vast conformational space of crystal packing.

-

Procedure:

-

Input the optimized molecular geometry.

-

Define the search space by specifying a range of common space groups for organic molecules (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

-

The software will generate a large number of trial crystal structures.

-

The lattice energy of each trial structure is calculated and minimized, often using a combination of force fields and more accurate quantum mechanical methods.

-

3. Analysis of Predicted Structures:

-

The output of a CSP calculation is typically a list of predicted crystal structures ranked by their lattice energy.

-

The most stable predicted structures (lowest energy) are then analyzed in detail.

-

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the predicted crystal lattice.[20] This analysis can reveal the nature and extent of hydrogen bonding, π-π stacking, and other van der Waals interactions that stabilize the crystal structure.

Expected Crystal Structure and Intermolecular Interactions

Based on the functional groups present in this compound, the crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the N-H protons of the triazole ring are strong hydrogen bond donors, while the oxygen atom, the nitrogen atoms of the triazole ring, and the sulfur atom of the mercapto group can act as hydrogen bond acceptors.

Additionally, the phenyl ring is likely to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

| Chemical Formula | C₈H₇N₃OS |

| Formula Weight | 193.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined by CSP |

| b (Å) | Value to be determined by CSP |

| c (Å) | Value to be determined by CSP |

| β (°) | Value to be determined by CSP |

| Volume (ų) | Value to be determined by CSP |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined by CSP |

Note: The values in this table are hypothetical and would be populated with the results from the computational crystal structure prediction.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis and crystal structure analysis of this compound. By combining established synthetic methodologies with a robust computational crystal structure prediction workflow, researchers can gain critical insights into the solid-state properties of this and related pharmacologically relevant molecules. The predicted crystal structure provides a valuable starting point for understanding its structure-activity relationships and for guiding further drug development efforts.

The ultimate validation of the predicted crystal structure would be its experimental determination through single-crystal X-ray diffraction. The synthetic and crystallization protocols provided herein offer a clear path toward obtaining suitable single crystals for such an analysis. Future work should focus on the execution of this experimental validation and the subsequent correlation of the determined crystal structure with the compound's biological activity.

References

- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Research J. Pharm. and Tech. 5(7): July 2012; Page 863-876.

- A review: Biological importance of mercapto substituted 1,2,4-triazole deriv

- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Deriv

- Crystal structure prediction. (2024). In Wikipedia.

- Overview of Mercapto-1,2,4-Triazoles. J. Chem. Pharm. Res., 2017, 9(11):132-144.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014).

- Automated High-throughput Organic Crystal Structure Prediction via Popul

- Computational Crystal Structure Prediction of Organic Molecules. (2010).

- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. (2025).

- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Deriv

- CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.).

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Computational prediction of organic crystal structures. (2018). UCL Discovery.

- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv

- X-ray Crystallography. (n.d.).

- Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (2016). ePrints Soton.

- Crystal Structure Prediction Methods for Organic Molecules: St

- Crystallography Software. (2023). RCSB PDB.

- Crystal Structure Prediction software preview. CSD-Theory: view and analyse CSP landscapes. (2022). YouTube.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014).

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). NIH.

- Crystallographic software list. (n.d.). IUCr.

- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.

- Small molecule X-ray crystallography. (n.d.). The University of Queensland.

- DFT Studies on Optimized Geometries for Thiazole Derivatives. (2012). Asian Journal of Chemistry.

- X-ray crystallography. (2024). In Wikipedia.

- Synthesis and Crystallization of N-Rich Triazole Compounds. (2023).

- Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Deriv

- What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.

- Small molecule crystallography. (n.d.). Excillum.

- Guide for crystalliz

- Synthesis and Crystallization of N-Rich Triazole Compounds. (2023).

- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2021). NIH.

- Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. (2019).

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).

- The crystal structures of (a) Triaz3, (b) Triaz4 and (c) Triaz5 with... (2023).

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). PubMed.

- On the Tautomeric Structure of 5-hydroxy- and 5-mercapto-1H-1,2,3-triazoles: −13C NMR analysis. (2008).

- The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (2011). Semantic Scholar.

- Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. (2014). Taylor & Francis Online.

- On tautomerism of 1,2,4-triazol-3-ones. (2015). Sci-Hub.

- Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018).

- synthesis of 1,2,4 triazole compounds. (2022). ISRES.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 8. annualreviews.org [annualreviews.org]

- 9. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Topic: Synthesis of 1,2,4-Triazole Derivatives from Thiocarbohydrazide

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Thiocarbohydrazide in Modern Heterocyclic Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][3][4] Drugs such as Fluconazole, Ribavirin, and Letrozole underscore the pharmacological significance of this heterocycle.[1][5] Consequently, the development of efficient, robust, and versatile synthetic routes to substituted 1,2,4-triazoles is a critical endeavor in drug discovery and development.

Among the various precursors available for heterocyclic synthesis, thiocarbohydrazide stands out as a uniquely powerful and versatile building block. Its symmetrical structure, featuring two hydrazinyl moieties flanking a thiocarbonyl group, provides a rich array of nucleophilic sites. This inherent reactivity allows it to participate in a variety of cyclocondensation reactions, making it an ideal starting point for the construction of the 1,2,4-triazole ring system.[6][7] This guide provides a detailed exploration of the primary synthetic pathways for converting thiocarbohydrazide into valuable 4-amino-1,2,4-triazole derivatives, focusing on the underlying mechanisms, experimental protocols, and practical insights for the modern research scientist.

I. The Principal Synthetic Pathway: Cyclocondensation with Carbonyl Compounds

The most direct and widely employed method for synthesizing 3,5-disubstituted-4-amino-1,2,4-triazoles from thiocarbohydrazide is its reaction with carbon-containing electrophiles, most notably carboxylic acids and their derivatives. This transformation is valued for its operational simplicity and the direct introduction of functional diversity at the C3 position of the triazole ring.

A. Mechanism of Cyclocondensation with Carboxylic Acids

The reaction between thiocarbohydrazide and a carboxylic acid is not a simple mixing of reagents; it is a sequential process of nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The process initiates with the nucleophilic attack of a terminal nitrogen atom of thiocarbohydrazide on the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form an N-acylthiocarbohydrazide intermediate. The crucial cyclization step occurs when a second nucleophilic nitrogen from the same hydrazinyl moiety attacks the carbonyl carbon of the newly formed amide. This intramolecular attack is the key ring-forming step. The resulting tetrahedral intermediate then undergoes dehydration, eliminating a second molecule of water to yield the stable, aromatic 4-amino-5-substituted-1,2,4-triazole-3-thiol. The product exists in a tautomeric equilibrium between the thione and thiol forms.

Caption: Mechanism of 1,2,4-triazole formation from thiocarbohydrazide.

B. Experimental Protocols: Thermal vs. Microwave-Assisted Synthesis

The choice between conventional heating and microwave irradiation represents a key decision point in experimental design, impacting reaction time, energy consumption, and potentially, product yield and purity.

Protocol 1: Conventional Thermal Synthesis

This method relies on high temperatures to overcome the activation energy barrier for the condensation and cyclization steps. It is a robust and widely published procedure.[6][8]

-

Rationale: Heating the neat mixture of reactants ensures high concentration and provides the necessary thermal energy for the multiple dehydration steps. The addition of boiling water post-reaction serves to dissolve any water-soluble impurities and allows the less soluble triazole product to precipitate upon cooling.

-

Step-by-Step Methodology:

-

Combine equimolar amounts of thiocarbohydrazide (e.g., 10 mmol, 1.06 g) and the desired carboxylic acid (10 mmol) in a round-bottom flask.

-

Heat the mixture in an oil bath at a temperature sufficient to maintain a molten state (typically 160-175°C) for 30-60 minutes.[6][8] The reaction progress can be monitored by TLC.

-

Remove the flask from the heat and allow it to cool until it solidifies.

-

Add boiling water (20-30 mL) to the solid mass and stir vigorously to break up the solid.

-

Allow the mixture to cool to room temperature. The product will precipitate.

-

Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-5-substituted-1,2,4-triazole-3-thiol.

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of this reaction, operating through efficient internal heating of the polar reactants.[2][8]

-

Rationale: Microwaves directly couple with the polar molecules in the reaction mixture, leading to rapid and uniform heating that dramatically reduces reaction times from hours to minutes. This can also lead to cleaner reactions and higher yields by minimizing thermal decomposition byproducts.

-

Step-by-Step Methodology:

-

Place thiocarbohydrazide (e.g., 5 mmol, 0.53 g) and the desired carboxylic acid (7.5 mmol, 1.5 equivalents) into a microwave-safe reaction vessel.[8]

-

Seal the vessel and place it in a scientific microwave reactor.

-

Irradiate the mixture at a power of 400W for 4-8 minutes.[2][8] Monitor the reaction progress by TLC after a preliminary test run.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Work-up the product as described in Protocol 1 (steps 4-6) to isolate and purify the final compound.

-

C. Data Summary: A Comparative Analysis

| Parameter | Conventional Heating | Microwave Irradiation | Rationale for Difference |

| Reactant Ratio (TCH:Acid) | 1:1 | 1:1.5 | A slight excess of the acid in microwave synthesis can ensure complete consumption of the thiocarbohydrazide in the shorter reaction time. |

| Reaction Time | 30 - 60 minutes | 4 - 8 minutes | Microwave energy provides rapid, direct, and efficient heating of the polar reactants, drastically accelerating the reaction rate.[2] |

| Temperature | 160 - 175°C | N/A (Power controlled) | Thermal heating relies on conduction and convection, while microwave heating is volumetric and instantaneous. |

| Typical Yield | Good to Excellent | Excellent | The reduction in reaction time often minimizes the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields. |

II. Alternative Pathway: Synthesis via Carbon Disulphide

When the desired product is the parent 4-amino-3,5-dimercapto-1,2,4-triazole, carbon disulphide (CS₂) is the reagent of choice. This compound serves as a C1 synthon, providing the carbon atom that will become C3 and C5 of the triazole ring through a double cyclization event.

A. Mechanism and Rationale

The reaction is typically conducted in a basic solvent like pyridine, which acts as both a solvent and a catalyst.[9] The pyridine facilitates the deprotonation of the hydrazinyl groups, increasing their nucleophilicity towards the electrophilic carbon of CS₂. The reaction proceeds through a dithiocarbazate intermediate, which then undergoes cyclization and elimination of hydrogen sulfide to form the stable triazole ring.

Caption: Synthesis of dimercapto-triazole using carbon disulphide.

B. Experimental Protocol 3: Synthesis of 4-Amino-3,5-dimercapto-1,2,4-triazole

This protocol is adapted from established literature procedures for the reaction of thiocarbohydrazide with CS₂.[9]

-

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide (10.6 g) in pyridine (100 mL).

-

Add carbon disulphide (14.4 g) to the solution.

-

Heat the reaction mixture to reflux for one hour. A precipitate will form from the boiling solution.[9]

-

Cool the mixture to room temperature. Collect the pale yellow crystalline product by vacuum filtration.

-

The product obtained is the pyridinium salt of 4-amino-3,5-dimercapto-1,2,4-triazole. To obtain the free thiol, the salt can be dissolved in water and acidified with 5N HCl.

-

Wash the final product with water and dry under vacuum.

-

III. Conclusion and Future Outlook

Thiocarbohydrazide has unequivocally demonstrated its value as a foundational reagent in the synthesis of 1,2,4-triazole heterocycles. The cyclocondensation reaction with carboxylic acids, in particular, offers a straightforward, efficient, and highly adaptable route to a vast array of 4-amino-5-substituted-1,2,4-triazole-3-thiols. The advent of microwave-assisted synthesis has further enhanced this utility, enabling rapid and high-yielding production of these valuable scaffolds. The resulting 4-amino and 3-thiol groups on the triazole ring are themselves reactive handles, providing ripe opportunities for further functionalization and the construction of more complex fused heterocyclic systems, such as the 1,2,4-triazolo[3,4-b][1][6][10]thiadiazoles.[10] For researchers in drug discovery, agrochemicals, and materials science, mastering the chemistry of thiocarbohydrazide is a key step toward innovation and the development of novel, functional molecules.

References

-

Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[5][6][10]triazoles. RSC Advances, 10(45), 26947-26968. [Link]

-

Reddy, B. V. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 6(1), 151-157. [Link]

-

Foroughifar, N., Ebrahimi, S., & Ghafuri, H. (2013). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 12(3), 431-439. [Link]

-

TIJER. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. TIJER - International Research Journal, 10(7). [Link]

-

Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6214. [Link]

-

Kaur, P., & Kaur, G. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 605-639. [Link]

-

Al-Ghorbani, M., Cheah, C. Y., & Al-Salahi, R. (2022). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 27(1), 263. [Link]

-

Al-Masoudi, N. A. (2011). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Chemistry of Heterocyclic Compounds, 47(11), 1377-1395. [Link]

-

Kurzer, F. (1970). Utility of thiocarbohydrazide in heterocyclic synthesis. Journal of the Chemical Society C: Organic, 1805-1812. [Link]

-

Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149. [Link]

-

Prachand, S., et al. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [Link]

-

Cheng, Y. R. (2022). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. [Link]

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. tijer.org [tijer.org]

- 3. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

- 6. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

An In-Depth Technical Guide on the Cyclization Reaction for the Formation of 5-Mercapto-1,2,4-triazoles

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for forming 5-mercapto-1,2,4-triazoles, a pivotal class of heterocyclic compounds. These molecules are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities and applications. This guide delves into the core cyclization reactions, elucidates the underlying mechanisms, and presents field-proven experimental protocols.

Introduction: The Significance of 5-Mercapto-1,2,4-triazoles

Heterocyclic compounds form the backbone of medicinal chemistry, with the 1,2,4-triazole nucleus being a particularly privileged scaffold.[1][2] Its derivatives are integral to numerous pharmaceutical and agrochemical products. The incorporation of a mercapto group into the triazole ring gives rise to 5-mercapto-1,2,4-triazoles, which exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This functional group enhances the molecule's therapeutic potential and provides a reactive handle for further chemical modifications, making these compounds versatile building blocks in drug discovery.[3][5][6]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 5-mercapto-1,2,4-triazoles is predominantly achieved through the cyclization of thiosemicarbazide or thiocarbohydrazide precursors. The choice of the synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Base-Catalyzed Intramolecular Cyclization of Acylthiosemicarbazides

One of the most common and efficient methods for synthesizing 5-mercapto-1,2,4-triazoles is the base-catalyzed cyclization of 1-acylthiosemicarbazides.[1][7][8] This method is widely favored for its simplicity and generally high yields.

Mechanism: The reaction is typically carried out by refluxing the acylthiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[1][7] The base facilitates the deprotonation of the thioamide nitrogen, which then acts as a nucleophile, attacking the adjacent carbonyl carbon. This intramolecular cyclization is followed by the elimination of a water molecule to afford the stable 5-mercapto-1,2,4-triazole ring.

Caption: General scheme for the synthesis of 5-mercapto-1,2,4-triazoles via base-catalyzed cyclization.

Cyclization of Thiocarbohydrazide with Carboxylic Acids

Another versatile route to 5-mercapto-1,2,4-triazoles involves the reaction of thiocarbohydrazide with various carboxylic acids.[5][6][9] This method is particularly useful for synthesizing 4-amino-3,5-disubstituted-1,2,4-triazoles.

Mechanism: The reaction typically involves heating a mixture of thiocarbohydrazide and a carboxylic acid.[1][9][10] The initial step is the formation of an acylthiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the triazole ring.

Acid-Catalyzed Cyclization of Thiosemicarbazide Derivatives

While less common than base-catalyzed methods, acid-catalyzed cyclization can also be employed for the synthesis of related heterocyclic systems like 1,3,4-thiadiazoles from thiosemicarbazide derivatives.[11] The choice of acidic or basic conditions can significantly influence the final product, with alkaline media generally favoring the formation of 1,2,4-triazoles.[11]

Experimental Protocols: A Practical Guide

The following protocols are intended as a guide for laboratory synthesis. Adherence to standard safety practices, including the use of a fume hood and appropriate personal protective equipment, is essential.

General Procedure for the Synthesis of 5-Aryl-3-mercapto-1,2,4-triazoles

This protocol outlines the base-catalyzed cyclization of a 4-acylthiosemicarbazide.

Materials:

-

4-Acylthiosemicarbazide (1 equivalent)

-

10% Potassium Hydroxide (KOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

A mixture of the 4-acylthiosemicarbazide and 10% aqueous KOH solution is placed in a round-bottom flask.[1]

-

The mixture is heated under reflux with continuous stirring for a specified time (typically several hours), monitored by thin-layer chromatography (TLC).[1]

-

After completion, the reaction mixture is cooled to room temperature.

-

The solution is then carefully acidified with concentrated HCl to precipitate the product.[1]

-

The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry.

General Procedure for the Synthesis of 4-Amino-5-substituted-5-mercapto-1,2,4-triazoles

This protocol describes the reaction of thiocarbohydrazide with a carboxylic acid.

Materials:

-

Thiocarbohydrazide (1 equivalent)

-

Substituted Carboxylic Acid (1 equivalent)

-

Oil bath

-

Standard laboratory glassware

Procedure:

-

An equimolar mixture of thiocarbohydrazide and the appropriate carboxylic acid is heated in an oil bath.[1]

-

The temperature is typically maintained at 160-170°C for approximately 2 hours.[1]

-

The resulting fused mass is cooled and then dispersed in hot water to precipitate the triazole product.[1]

-

The solid is collected by filtration, washed with water, and can be purified by recrystallization from a solvent like methanol.[1]

Data Summary: Comparative Analysis

The yield of 5-mercapto-1,2,4-triazoles can vary depending on the chosen synthetic route and the specific substrates used. Below is a table summarizing typical yields for the described methods.

| Synthetic Route | Key Reagents | Typical Yield (%) |

| Base-Catalyzed Cyclization of Acylthiosemicarbazides | Acylthiosemicarbazide, KOH/NaOH | High (often >80%) |

| Cyclization of Thiocarbohydrazide with Carboxylic Acids | Thiocarbohydrazide, Carboxylic Acid | Moderate to High |

Conclusion and Future Directions

The synthesis of 5-mercapto-1,2,4-triazoles is a well-established area of organic chemistry with robust and versatile methodologies. The base-catalyzed cyclization of acylthiosemicarbazides and the reaction of thiocarbohydrazide with carboxylic acids are among the most effective and widely used approaches. The continued interest in these compounds, driven by their diverse biological activities, will undoubtedly spur further innovation in their synthesis. Future research will likely focus on developing more environmentally friendly and efficient synthetic protocols, including microwave-assisted reactions and the use of green catalysts, to meet the growing demand for these valuable heterocyclic scaffolds in drug discovery and development.

References

-

Machewar, K., & Sabale, P. M. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis and Pharmacology. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

-

Hassan, A. A. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2899-2917. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2015). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 5(1), 1-21. [Link]

-

Gomha, S. M., & Abdel-Wahab, B. F. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[1][5][10]triazoles. RSC Advances, 10(46), 27693-27714. [Link]

-

Gomha, S. M., & Abdel-Wahab, B. F. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[1][5][10]triazoles. RSC Advances, 10(46), 27693-27714. [Link]

-

Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1675-1686. [Link]

-

Al-Soud, Y. A., et al. (2003). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Arkivoc, 2003(5), 171-215. [Link]

-

Plekhova, O. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(2), 143-184. [Link]

-

Mahajan, N. S., et al. (2013). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 929-940. [Link]

-

Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1675-1686. [Link]

-

Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1228, 129757. [Link]

-

Olar, R., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. article.sapub.org [article.sapub.org]

- 10. Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest | Semantic Scholar [semanticscholar.org]

- 11. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Initial Screening of Biological Activity of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the initial biological screening of the novel heterocyclic compound, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1][2] This document outlines the synthesis, characterization, and a battery of in vitro assays to elucidate the potential antimicrobial, anticancer, and antioxidant activities of this specific triazole derivative.

Part 1: Synthesis and Characterization of this compound

A prerequisite for any biological screening is the unambiguous synthesis and rigorous characterization of the compound under investigation to ensure its identity and purity.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from benzoic acid.[3][4]

Step 1: Synthesis of Benzoic Acid Hydrazide

-